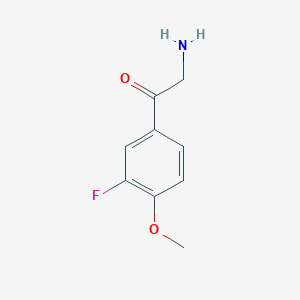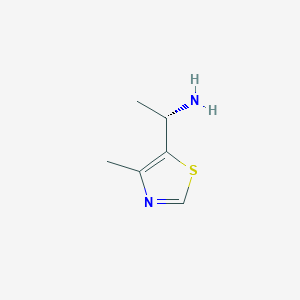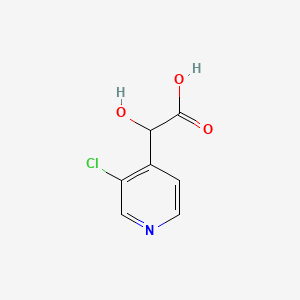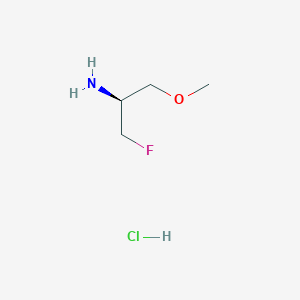![molecular formula C14H18N2O2 B15310946 Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)
Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate typically involves the reaction of 4-azaspiro[2.4]heptane-7-amine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated spirocyclic structures.
Substitution: Substituted products with various nucleophiles attached to the spirocyclic framework.
Scientific Research Applications
Benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate has several applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)- (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
- Sitafloxacin
- Carbamic acid, (7S)-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl ester
Uniqueness
Benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical properties. Compared to similar compounds, it offers a different set of reactivity and binding interactions, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
benzyl N-(4-azaspiro[2.4]heptan-7-yl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-10-11-4-2-1-3-5-11)16-12-6-9-15-14(12)7-8-14/h1-5,12,15H,6-10H2,(H,16,17) |
InChI Key |
LYSOVAWFTVDDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(C1NC(=O)OCC3=CC=CC=C3)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)



![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)

![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)


